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molecular formula C7H7NO B1311846 5-Methylpicolinaldehyde CAS No. 4985-92-6

5-Methylpicolinaldehyde

Cat. No. B1311846
M. Wt: 121.14 g/mol
InChI Key: SARODJOLCPBJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07074809B2

Procedure details

To the 0.25 M 5-methyl-2-pyridinylmagnesium bromide of THF solution (20 mL, 5 mmol), DMF (0.773 mL, 10 mmol) was added at room temperature under argon. The reaction mixture was stirred for 10 min. and concentrated in vacuo. The residue was quenched with saturated ammonium chloride and dichloromethane. The organic layer was dried and the product was purified by silica gel column chromatography with 20% ethyl acetate in hexanes to give 379 mg (62.6%) of the title compound. GC-MS (M+): 121.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0.773 mL
Type
reactant
Reaction Step One
Yield
62.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([Mg]Br)=[N:6][CH:7]=1.C1C[O:13][CH2:12]C1.CN(C=O)C>>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH:12]=[O:13])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=NC1)[Mg]Br
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.773 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was quenched with saturated ammonium chloride and dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
the product was purified by silica gel column chromatography with 20% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC=1C=CC(=NC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 379 mg
YIELD: PERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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